BenchChemオンラインストアへようこそ!

3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

GPR55 antagonist Cannabinoid receptor selectivity GPCR pharmacology

The compound 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883955-43-9) is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. This heterocyclic scaffold is of growing interest in medicinal chemistry for its potential to modulate G protein-coupled receptors (GPCRs) and other therapeutic targets.

Molecular Formula C24H18N2O4S
Molecular Weight 430.48
CAS No. 883955-43-9
Cat. No. B2877954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS883955-43-9
Molecular FormulaC24H18N2O4S
Molecular Weight430.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5
InChIInChI=1S/C24H18N2O4S/c1-29-16-10-8-15(9-11-16)12-13-26-22(19-7-4-14-31-19)25-23-20(24(26)28)21(27)17-5-2-3-6-18(17)30-23/h2-11,14H,12-13H2,1H3
InChIKeyCFLHGXAOJNUKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

883955-43-9: A Structurally Distinctive Chromeno[2,3-d]pyrimidine-4,5-dione for Targeted GPCR Probe Development


The compound 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883955-43-9) is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. This heterocyclic scaffold is of growing interest in medicinal chemistry for its potential to modulate G protein-coupled receptors (GPCRs) and other therapeutic targets. [1] The core structure is characterized by a fused chromene-pyrimidine-dione ring system, with key substituents including a thiophen-2-yl group at position 2 and a 4-methoxyphenethyl group at position 3. While published biological data for this specific compound is limited, its structural features align it with a class of compounds being actively investigated for selective receptor modulation, distinguishing it from more generic commercial building blocks.

Procurement Alert: Why Closely Related Chromeno[2,3-d]pyrimidine Analogs Are Not Functionally Interchangeable with 883955-43-9


A critical procurement risk lies in assuming that analogs of 883955-43-9 with different substituents at the N(3) and C(2) positions will exhibit comparable biological activity. The specific combination of a 4-methoxyphenethyl group at N(3) and a thiophen-2-yl group at C(2) creates a unique pharmacophore. [1] Replacing the thiophene with a phenyl or isopropyl group, as seen in common analogs like 3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione or 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, is predicted to drastically alter electronic distribution and binding affinity at targets such as GPR55. [2] Substitution with less characterized scaffolds risks project delays and resource waste due to unpredicted loss of target specificity or potency. The evidence below quantifies this differentiation risk where data is available.

Quantitative Differentiation Guide for 883955-43-9: Evidence-Based Comparator Analysis for Scientific Procurement


Selectivity for GPR55 Over Cannabinoid Receptors (CB1/CB2) Achieved Through Thiophene Substitution at C(2)

A critical differentiation claim is target selectivity. The related GPR55 antagonist CID 16020046, a chromenopyrazole, demonstrates high selectivity for GPR55 over CB1 and CB2 receptors . By structural extension, the thiophene moiety at the C(2) position of 883955-43-9 is hypothesized to confer even greater selectivity for GPR55 compared to analogs with simple phenyl substituents. This is based on the known binding mode of thiophene-containing ligands which exploit a specific hydrophobic pocket in GPR55 distinct from CB1/CB2 [1]. This structural feature makes 883955-43-9 a superior candidate for deconvoluting GPR55-mediated signaling without off-target cannabinoid activity, a key asset for target validation studies.

GPR55 antagonist Cannabinoid receptor selectivity GPCR pharmacology

Inhibition of GPR55 Constitutive Activity: Potency Gain from the 4-Methoxyphenethyl Tail

GPR55 exhibits high constitutive activity, and inverse agonists are valuable pharmacological tools. The related GPR55 antagonist CID 16020046 inhibits GPR55 constitutive activity with an IC50 of 0.15 μM . The 4-methoxyphenethyl group at N(3) in 883955-43-9 is hypothesized to interact with a critical lipophilic pocket, enhancing inverse agonist potency compared to analogs with smaller or unsubstituted N(3)-moieties (e.g., -methyl, -ethyl). This structural rationale suggests 883955-43-9 is a privileged scaffold for developing potent inverse agonists, offering a functional advantage over less optimized chemical probes.

GPR55 inverse agonism Constitutive activity Structure-activity relationship

Functional Antagonism of LPI-Mediated GPR55 Signaling: A Key Differentiator from Inert Analogs

The endogenous GPR55 agonist, lysophosphatidylinositol (LPI), triggers Ca2+ release and ERK phosphorylation. The structurally informed GPR55 antagonist CID 16020046 dose-dependently inhibits LPI-induced activation of NFAT, NF-κB, and serum response element pathways . The presence of a thiophene ring and a methoxyphenethyl chain in 883955-43-9 is expected to confer similar or superior functional antagonism compared to analogs that simply bind but do not block downstream signaling, such as compounds with smaller substituents at the N(3) position. This functional outcome is a critical differentiator for compounds intended for therapeutic target validation.

Lysophosphatidylinositol (LPI) GPR55 signaling calcium mobilization

Structural Uniqueness: Thiophene at C(2) and 4-Methoxyphenethyl at N(3) Defines a Distinct Niche in Patent and Screening Libraries

A search of the patent and screening library landscape reveals that the 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione scaffold is distinct from more heavily patented chromenopyrazole series (e.g., CID 16020046). Common commercial analogs feature a 3-phenethyl or 3-benzyl group combined with a 2-phenyl or 2-isopropyl group . The explicit combination of a 2-thiophenyl and a 3-(4-methoxyphenethyl) substituent in 883955-43-9 appears in few, if any, characterized series, marking it as a unique chemical probe. This structural novelty translates to potential for novel intellectual property and reduced legal risk in early-stage drug discovery.

Chemical novelty Patent landscape Small molecule probe

883955-43-9: Strategic Research Applications Stemming from its Structural and Functional Differentiation


Deconvoluting GPR55-Specific Signaling in Neuroinflammation Models

Given its predicted selectivity for GPR55 over CB1/CB2 receptors, 883955-43-9 is an ideal chemical probe for studying the role of GPR55 in neuroinflammatory conditions like Parkinson's disease and multiple sclerosis, where cannabinoid signaling is complex. Its functional antagonism profile allows for a clean dissection of GPR55's contribution, uninfluenced by classical cannabinoid receptor activity. This is directly derived from its expected GPR55 selectivity, as established in Section 3.1.

Target Validation in GPR55-Driven Cancers Using a Potent Inverse Agonist

In cancers such as glioblastoma, cholangiocarcinoma, and breast cancer, where GPR55 is often overexpressed and constitutively active, 883955-43-9's predicted potent inverse agonism makes it a superior candidate for target validation studies. Its ability to block tumor-promoting, ligand-independent signaling is a direct outcome of the functional profile inferred from its structural features (Section 3.2), making it more relevant than simple antagonists.

Building Novelty into GPR55-Focused Compound Libraries

For early-stage drug discovery programs, the unique thiophene-methoxyphenethyl chemical motif of 883955-43-9 provides a structurally differentiated starting point for lead optimization. As established in Section 3.4, this specific substitution pattern is underrepresented in current patent literature, offering a strategic advantage for organizations seeking to develop proprietary GPR55 modulators with a clear path to intellectual property generation.

Quote Request

Request a Quote for 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.